URMC-099

Vue d'ensemble

Description

URMC-099 is an orally bioavailable, brain-penetrant inhibitor of mixed-lineage kinases (MLKs) with IC50 values of 19, 42, 14, and 150 nM for MLK1, MLK2, MLK3, and the related MLK family member DLK, respectively. It also inhibits LRRK2 activity with an IC50 value of 11 nM. In vitro, this compound has been shown to reduce inflammatory cytokine production by HIV-1 Tat-exposed microglia and to prevent destruction and phagocytosis of cultured neuronal axons by these cells. In rodent models of HIV-associated neurocognitive disorders, this compound demonstrates anti-inflammatory and neuroprotective effects.

This compound is an orally bioavailable, brain penetrant mixed lineage kinase (MLK) inhibitor with IC50 of 19 nM, 42 nM, 14 nM, and 150 nM, for MLK1, MLK2, MLK3, and DLK, respectively. MLK3 activation is associated with many of the pathologic hallmarks of HAND and therefore represents a prime target for adjunctive therapy based on small-molecule kinase inhibition. In vitro, this compound treatment reduced inflammatory cytokine production by HIV-1 Tat-exposed microglia and prevented destruction and phagocytosis of cultured neuronal axons by these cells.

Applications De Recherche Scientifique

Traitement de la maladie d'Alzheimer

URMC-099 a été démontré pour faciliter l'élimination de l'amyloïde bêta (Aβ) dans un modèle murin de la maladie d'Alzheimer {svg_1}. Il favorise le trafic des protéines endolysosomales et réduit les activités pro-inflammatoires microgliales Aβ {svg_2}. Ce composé a été trouvé pour inhiber l'activation de la protéine kinase 3/4 activée par le mitogène et atténuer la β-amyloïdose {svg_3}.

Restauration de l'intégrité synaptique

This compound a été trouvé pour restaurer l'intégrité synaptique chez les souris APP/PS1, un modèle de la maladie d'Alzheimer {svg_4}. Cela suggère qu'il pourrait potentiellement être utilisé pour traiter d'autres affections caractérisées par un dysfonctionnement synaptique.

Promotion de la neurogenèse hippocampique

En plus de ses effets sur l'intégrité synaptique, this compound a été démontré pour faciliter la neurogenèse hippocampique chez les souris APP/PS1 {svg_5}. Cela indique qu'il pourrait potentiellement être utilisé pour promouvoir la réparation du cerveau après une blessure ou une maladie.

Modulation des changements morphologiques microgliaux

This compound a été trouvé pour faciliter l'élimination de l'Aβ et induire des changements morphologiques dans les microglies dans le tissu cérébral malade {svg_6}. Cela suggère qu'il pourrait être utilisé pour moduler la réponse immunitaire dans le cerveau.

Neuroinflammation et dysfonctionnement cognitif

This compound a été développé pour inhiber les réponses immunitaires innées pathologiques qui sous-tendent le dysfonctionnement cognitif associé à la neuroinflammation {svg_7}. Il a été testé pour sa capacité à prévenir la neuroinflammation et la déficience cognitive induites par la chirurgie {svg_8}.

Candidat thérapeutique potentiel pour la maladie d'Alzheimer

Compte tenu de ses rôles immunomodulateurs et neuroprotecteurs multiformes, this compound est considéré comme un candidat attrayant pour améliorer le cours de la maladie d'Alzheimer {svg_9}. Il a été démontré pour faciliter l'élimination des espèces Aβ pathologiques et restaurer le microenvironnement cérébral pendant la maladie {svg_10}.

Mécanisme D'action

- URMC-099 primarily targets two kinases: mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2) .

- MLK3 plays a critical role in regulating innate immune responses associated with neuroinflammation .

- LRRK2 is implicated in Parkinson’s disease and HIV-1 associated neurocognitive disorders (HAND) .

- This compound facilitates amyloid-beta (Aβ) clearance and degradation in murine microglia .

- In an Alzheimer’s disease (AD) mouse model, this compound restores synaptic integrity and hippocampal neurogenesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

URMC-099 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with mitogen-activated protein kinase 3/4 (MAPK3/4), where it inhibits their activation. This inhibition leads to a reduction in amyloidosis and neuroinflammation. Additionally, this compound interacts with microglial nitric oxide synthase-2 and arginase-1, which are co-localized with lysosomal-associated membrane protein 1 (Lamp1) and amyloid-beta. These interactions facilitate the clearance and degradation of amyloid-beta, thereby reducing its pathological effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In microglial cells, this compound promotes endolysosomal protein trafficking, which enhances the uptake and degradation of amyloid-beta. This compound also reduces pro-inflammatory activities in microglia, thereby mitigating neuroinflammation. Furthermore, this compound has been shown to restore synaptic integrity and facilitate hippocampal neurogenesis in Alzheimer’s disease models. These effects on cell signaling pathways, gene expression, and cellular metabolism highlight the potential of this compound in modulating cellular functions and improving neuronal health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to and inhibits the activity of MAPK3/4, leading to a decrease in amyloidosis and neuroinflammation. This compound also promotes the trafficking of proteins within the endolysosomal pathway, enhancing the clearance of amyloid-beta. Additionally, this compound modulates the expression of genes involved in neuroinflammation and synaptic integrity, further contributing to its therapeutic effects. These molecular interactions and changes in gene expression underscore the multifaceted mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods, with sustained inhibition of MAPK3/4 and continued reduction in amyloidosis and neuroinflammation. Long-term studies in in vitro and in vivo models have demonstrated that this compound can maintain its therapeutic effects, including the restoration of synaptic integrity and hippocampal neurogenesis, over several weeks of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Alzheimer’s disease models, a dosage of 10 mg/kg administered intraperitoneally has been shown to be effective in reducing amyloidosis and neuroinflammation. Higher doses may lead to increased therapeutic effects, but they also carry the risk of potential toxic or adverse effects. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits of this compound while minimizing any harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amyloid-beta clearance and neuroinflammation. This compound interacts with enzymes such as MAPK3/4 and nitric oxide synthase-2, modulating their activity and influencing metabolic flux. This compound also affects the levels of metabolites involved in neuroinflammation and synaptic integrity, further contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This compound’s ability to promote endolysosomal protein trafficking enhances its accumulation in lysosomes, where it exerts its effects on amyloid-beta clearance and degradation. These transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound is primarily localized to lysosomes, where it interacts with lysosomal-associated membrane protein 1 (Lamp1) and amyloid-beta. The targeting signals and post-translational modifications that direct this compound to lysosomes are critical for its role in promoting amyloid-beta clearance and reducing neuroinflammation. Understanding the subcellular localization of this compound provides insights into its mechanism of action and therapeutic potential .

Activité Biologique

URMC-099 is a small-molecule inhibitor targeting mixed-lineage kinases (MLKs), particularly MLK3, and has shown significant neuroprotective and anti-inflammatory properties in various preclinical models. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on neuroinflammation, and potential therapeutic applications.

This compound functions primarily as an inhibitor of MLK3, which plays a critical role in inflammatory responses within the central nervous system (CNS). By inhibiting MLK3, this compound reduces the activation of microglia—immune cells in the brain that, when overactive, contribute to neuroinflammation and neurodegeneration.

Key Mechanisms:

- Inhibition of Inflammatory Cytokine Production : this compound has been shown to decrease the production of pro-inflammatory cytokines in microglia exposed to inflammatory stimuli such as HIV-1 Tat proteins .

- Protection of Neuronal Architecture : In animal models, this compound preserves synaptic structures and neuronal integrity by preventing microglial phagocytosis of neuronal elements .

- Neuroprotection in Disease Models : It has demonstrated efficacy in models of multiple sclerosis (MS) and HIV-associated neurocognitive disorders (HAND), where it mitigates synaptic loss and cognitive deficits .

Preclinical Studies

-

Multiple Sclerosis Model :

- In a study using experimental autoimmune encephalomyelitis (EAE) mice, this compound treatment significantly prevented loss of hippocampal synapses and improved cognitive function as measured by contextual fear conditioning tasks. The treatment initiated after the onset of motor symptoms showed promising results compared to a narrow-spectrum MLK3 inhibitor that failed to provide similar protection .

- HIV-Associated Neurocognitive Disorders :

- Orthopedic Surgery-Induced Neuroinflammation :

Data Tables

The following table summarizes the effects of this compound across different studies:

Case Study 1: Neuroprotection in MS

In a controlled experiment with EAE mice, administration of this compound at 10 mg/kg twice daily resulted in marked improvements in hippocampal synaptic integrity compared to vehicle-treated controls. Behavioral assessments indicated enhanced learning and memory capabilities post-treatment.

Case Study 2: Cognitive Outcomes Post-Surgery

In a pilot study involving mice undergoing orthopedic procedures, preoperative treatment with this compound effectively mitigated cognitive decline associated with microglial activation. Mice treated with this compound exhibited normal performance on memory tasks compared to untreated controls who displayed significant deficits.

Propriétés

IUPAC Name |

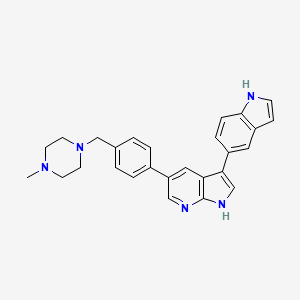

3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKIWEILHCXECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.